molecular formula C4H7NO2 B1213672 Allyl carbamate CAS No. 2114-11-6

Allyl carbamate

Cat. No.: B1213672
CAS No.: 2114-11-6
M. Wt: 101.1 g/mol
InChI Key: OCAAZRFBJBEVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl carbamate is an organic compound characterized by the presence of an allyl group attached to a carbamate functional group. The structure of this compound can be represented as CH2=CH-CH2-O-CO-NH2. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Allyl carbamate primarily targets amines in the process of peptide synthesis . It serves as a protecting group for amines, which are essential for the synthesis of peptides . The role of amines in peptide synthesis is crucial as they participate in the formation of amide bonds that join together two amino acids .

Mode of Action

The interaction of this compound with its targets involves the modulation of inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in changes in the structure and function of the target amines, thereby influencing the process of peptide synthesis .

Biochemical Pathways

this compound affects the biochemical pathways related to the synthesis of peptides. It plays a role in the formation of amide bonds that join together two amino acids, a crucial step in peptide synthesis . Furthermore, it has been suggested that this compound may interfere with signal transduction pathways altering the status and/or functionality of the immune system .

Pharmacokinetics

It is known that the compound can be absorbed and distributed in the body to interact with its targets . The metabolism and excretion of this compound are likely to be influenced by various factors, including the chemical structure of the compound and the physiological conditions of the body .

Result of Action

The action of this compound results in the protection of amines during peptide synthesis . . This contributes to the successful formation of peptides, which are essential components of proteins and play vital roles in various biological functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the interaction of this compound with its targets . Additionally, physical conditions such as temperature and pH can also influence the stability and action of this compound .

Biochemical Analysis

Cellular Effects

The effects of allyl carbamate on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance cholinergic signaling. This can result in prolonged muscle contractions and increased neuronal excitability. Additionally, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways. The compound also influences cellular metabolism by altering the balance of neurotransmitters and impacting energy production processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. The compound exerts its effects primarily through the inhibition of acetylcholinesterase and butyrylcholinesterase. The carbamate group of this compound forms a covalent bond with the serine residue in the active site of these enzymes, leading to their inactivation. This inhibition prevents the breakdown of acetylcholine, resulting in its accumulation and prolonged signaling. Additionally, this compound can interact with other proteins and receptors, modulating their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of cholinergic signaling and neurotransmitter balance. The extent of these effects may diminish over time as the compound degrades .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl carbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with urea in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields this compound with high efficiency . Another method involves the reaction of allyl chloride with potassium cyanate, followed by hydrolysis to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification of urea with allyl alcohol. This process is catalyzed by metal chlorides, such as lanthanum chloride, which facilitate the formation of the intermediate this compound, which then reacts further to produce diallyl carbonate .

Chemical Reactions Analysis

Types of Reactions: Allyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of carbonates and carbamates.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates and amines.

Scientific Research Applications

Allyl carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl carbamate: Similar in structure but with a methyl group instead of an allyl group.

    Ethyl carbamate: Contains an ethyl group instead of an allyl group.

    Phenyl carbamate: Features a phenyl group in place of the allyl group.

Uniqueness of Allyl Carbamate: this compound is unique due to its allyl group, which imparts distinct reactivity and stability compared to other carbamates. The presence of the allyl group allows for specific reactions, such as allylic substitution, which are not possible with other carbamates .

Properties

IUPAC Name

prop-2-enyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAAZRFBJBEVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051856
Record name Allyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; mp = 21-22 deg C; [MSDSonline]
Record name Allylurethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3579
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2114-11-6
Record name 2-Propen-1-yl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2114-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylurethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl carbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyl carbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMP2J1YJ2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLYLURETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl carbamate
Reactant of Route 2
Reactant of Route 2
Allyl carbamate
Reactant of Route 3
Reactant of Route 3
Allyl carbamate
Reactant of Route 4
Reactant of Route 4
Allyl carbamate
Reactant of Route 5
Reactant of Route 5
Allyl carbamate
Reactant of Route 6
Reactant of Route 6
Allyl carbamate
Customer
Q & A

ANone: The molecular formula of allyl carbamate is C4H7NO2, and its molecular weight is 101.10 g/mol.

A: this compound serves as a versatile substrate in palladium-catalyzed reactions. It can undergo decarboxylative aza-Michael addition-allylation reactions with activated olefins to yield β-amino-α-allylated products. []

A: this compound derivatives have been successfully employed in the enantioselective synthesis of chiral homoaldol adducts. For instance, 2-methylcycloalk-1-enyl allyl carbamates, when deprotonated with butyllithium/(-)-sparteine, provide valuable reagents for this purpose. []

A: Research has demonstrated the synthesis of allyl carbamates via a regioselective domino reaction involving CO2 (1 atm), amines, and unsymmetrical allyl chlorides in the presence of a palladium catalyst and K3PO4. []

A: The substitution pattern on the allyl group significantly influences the reactivity of allyl carbamates. For instance, linear allyl chlorides react with CO2 and amines to yield branched allyl carbamates under iridium catalysis, showcasing distinct regioselectivity. []

A: While this compound itself shows reasonable stability, incorporating it into a polymeric structure can improve its stability and extraction resistance. This has been demonstrated by synthesizing polymeric stabilizers containing this compound moieties for protecting polypropylene against photooxidation and thermal oxidation. []

A: Various spectroscopic methods, including IR and NMR, are routinely employed for the structural characterization of this compound derivatives. Additionally, techniques like elemental analysis and TGA are used to assess their composition and thermal stability. []

A: The solubility of this compound derivatives can vary depending on the substituents present. Research has explored incorporating them into polymeric structures to potentially enhance their solubility in organic solvents for specific applications like polymer stabilization. []

A: Research highlights the potential of organometallic ruthenium complexes, incorporating features inspired by this compound, for catalyzing bioorthogonal transformations. These complexes efficiently uncage this compound protected amines in biological environments, paving the way for applications like targeted drug delivery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.